molecular formula C5H8ClNO2 B6284331 2,5-dihydro-1H-pyrrole-3-carboxylic acid hydrochloride CAS No. 21399-12-2

2,5-dihydro-1H-pyrrole-3-carboxylic acid hydrochloride

Cat. No.: B6284331
CAS No.: 21399-12-2
M. Wt: 149.6
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Description

2,5-Dihydro-1H-pyrrole-3-carboxylic acid hydrochloride is a heterocyclic organic compound with significant importance in various fields of chemistry and biology. This compound is characterized by a pyrrole ring, which is a five-membered ring containing one nitrogen atom. The hydrochloride salt form enhances its solubility in water, making it more accessible for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dihydro-1H-pyrrole-3-carboxylic acid hydrochloride typically involves the cyclization of appropriate precursors. One common method is the oxidative cyclization of β-enaminones, which involves the rearrangement of the enaminone structure to form the pyrrole ring . Another approach is the acid-catalyzed cyclization of α-amino ynones .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as refluxing the reaction mixture, followed by purification through crystallization or distillation .

Chemical Reactions Analysis

Types of Reactions

2,5-Dihydro-1H-pyrrole-3-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrrole derivatives, which can have different functional groups attached to the pyrrole ring, enhancing their chemical and biological properties .

Scientific Research Applications

2,5-Dihydro-1H-pyrrole-3-carboxylic acid hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,5-dihydro-1H-pyrrole-3-carboxylic acid hydrochloride involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-Dihydro-1H-pyrrole-3-carboxylic acid hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt, which enhances its solubility and reactivity in aqueous environments. This makes it particularly useful in various chemical and biological applications .

Properties

CAS No.

21399-12-2

Molecular Formula

C5H8ClNO2

Molecular Weight

149.6

Purity

95

Origin of Product

United States

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